molecular formula C7H10O2 B13010197 3,9-Dioxatricyclo[3.3.1.02,4]nonane

3,9-Dioxatricyclo[3.3.1.02,4]nonane

Katalognummer: B13010197
Molekulargewicht: 126.15 g/mol
InChI-Schlüssel: RVJQQIHUJXUEIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9-Dioxatricyclo[33102,4]nonane is a chemical compound with the molecular formula C7H10O2 It is a bicyclic ether with a unique structure that includes two oxygen atoms within a tricyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxatricyclo[3.3.1.02,4]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diol with a suitable dehydrating agent to form the bicyclic ether. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3,9-Dioxatricyclo[3.3.1.02,4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3,9-Dioxatricyclo[3.3.1.02,4]nonane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or resins.

Wirkmechanismus

The mechanism of action of 3,9-Dioxatricyclo[3.3.1.02,4]nonane involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, it may act as a nucleophile or electrophile, while in biological systems, it may interact with enzymes or receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

3,9-Dioxatricyclo[3.3.1.02,4]nonane can be compared with other similar compounds, such as:

    3,7-Dioxatricyclo[3.3.1.02,4]nonane: A similar bicyclic ether with different substitution patterns.

    3,9-Diazatricyclo[3.3.1.02,4]nonane: A compound with nitrogen atoms in place of oxygen atoms.

    3,9-Dioxatricyclo[3.3.1.02,4]decane: A compound with an additional carbon atom in the ring structure.

The uniqueness of this compound lies in its specific tricyclic structure and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C7H10O2

Molekulargewicht

126.15 g/mol

IUPAC-Name

3,9-dioxatricyclo[3.3.1.02,4]nonane

InChI

InChI=1S/C7H10O2/c1-2-4-6-7(9-6)5(3-1)8-4/h4-7H,1-3H2

InChI-Schlüssel

RVJQQIHUJXUEIF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3C(O3)C(C1)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.